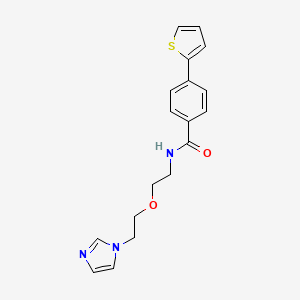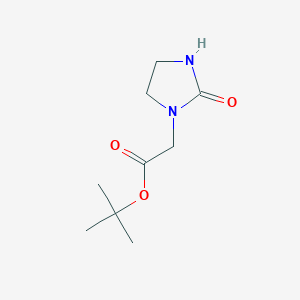
2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime
Overview
Description
2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime is a useful research compound. Its molecular formula is C14H16N4OS and its molecular weight is 288.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modification
The compound and its derivatives are used in various chemical synthesis processes. For instance, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, structurally related to the mentioned compound, are used as precursors in Sonogashira-type cross-coupling reactions. This process involves the transformation of oximes derived from aldehydes through silver-triflate-catalyzed regioselective cyclization, highlighting the compound's role in facilitating complex chemical transformations (Vilkauskaitė, Šačkus & Holzer, 2011).
Biological Activities and Medicinal Chemistry
The compound's derivatives show potential in biological and medicinal contexts. Some derivatives exhibit antimicrobial, anti-inflammatory, and analgesic activities. For instance, 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a synthon for creating new thiazole and pyrazoline heterocycles with notable 2-thienylpyrazole moiety, displaying antimicrobial and anti-inflammatory activities (Abdel-Wahab, Abdel-Gawad, Awad & Badria, 2012). Furthermore, compounds like 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides are utilized in creating pH-sensitive spin probes, signifying the compound's relevance in advanced biochemical applications (Kirilyuk et al., 2003).
Anticancer and Antiviral Research
The derivatives of the compound have shown promise in anticancer and antiviral research. Novel thiopyrano[2,3-d]thiazole-6-carbaldehydes exhibit significant anticancer and antiviral activities, showcasing the compound's potential in developing therapeutic agents (Lozynskyi et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Some N-phenylpiperazine derivatives can cross the blood-brain barrier due to the small size and lipophilic nature of their molecules, suggesting potential activity upon the central nervous system .
Mode of Action
Many oximes are known to be kinase inhibitors and have been shown to inhibit over 40 different kinases . The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds .
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found in various tissues in bombus terrestris (bumblebee), suggesting they might play a role in various biochemical pathways in this organism .
Pharmacokinetics
The presence of the phenylpiperazine moiety might enhance its ability to cross the blood-brain barrier .
Action Environment
The stability of drugs can be influenced by various conditions such as temperature and ph .
Properties
IUPAC Name |
(NZ)-N-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-16-11-13-10-15-14(20-13)18-8-6-17(7-9-18)12-4-2-1-3-5-12/h1-5,10-11,19H,6-9H2/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPRVYBMAZDKEJ-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)/C=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328174 | |
| Record name | (NZ)-N-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666341 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477886-90-1 | |
| Record name | (NZ)-N-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(1H-pyrazol-1-yl)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2506838.png)

![(1s,3s)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2506842.png)
![N-(2,4-difluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506843.png)


![3-{[4-(2,4-dimethylphenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2506848.png)


![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2506852.png)

![Methyl 4,5-dimethoxy-2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzoate](/img/structure/B2506855.png)
![N-(3,5-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2506858.png)
